molecular formula C11H12BrFO2 B8027173 2-(5-Bromo-2-fluorophenoxy)oxane

2-(5-Bromo-2-fluorophenoxy)oxane

Cat. No.: B8027173
M. Wt: 275.11 g/mol
InChI Key: IPIWGVAEIZYWTF-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenoxy)oxane (CAS 1627704-10-2) is a high-purity chemical compound supplied for research and development purposes. This bromo-fluorophenoxy derivative has a molecular formula of C11H12BrFO2 and a molecular weight of 275.12 g/mol . The compound is characterized by its unique structure, which incorporates both a bromo-fluorophenyl group and an oxane (tetrahydropyran) ring, making it a valuable intermediate in synthetic organic chemistry . This compound is primarily utilized in pharmaceutical research as a key building block for the synthesis of more complex molecules. The presence of both bromine and fluorine atoms on the aromatic ring offers distinct reactivity profiles for selective cross-coupling reactions and structural diversification. Researchers employ this compound in the development of potential therapeutic agents, leveraging its halogenated aromatic system and ether linkage for creating target molecules with specific pharmacological properties. The structural motifs present in this compound are of significant interest in medicinal chemistry for constructing molecules that interact with biological targets . The product is provided with a minimum purity of 95% and is stored under appropriate conditions to ensure stability . It is essential to note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

2-(5-bromo-2-fluorophenoxy)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c12-8-4-5-9(13)10(7-8)15-11-3-1-2-6-14-11/h4-5,7,11H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIWGVAEIZYWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Bromo-2-fluorophenol

The synthesis of 2-(5-Bromo-2-fluorophenoxy)oxane begins with the preparation of 5-bromo-2-fluorophenol , a key intermediate. Two dominant methods are documented:

Directed Ortho-Metalation (DoM)

1-Bromo-4-fluorobenzene is treated with n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF), followed by quenching with trimethyl borate to yield a boronic acid intermediate. Subsequent oxidation with hydrogen peroxide (H₂O₂) in acidic media furnishes 5-bromo-2-fluorophenol (85% yield).

Reaction Scheme:

1-Bromo-4-fluorobenzene-78°Cn-BuLi, THF(5-Bromo-2-fluorophenyl)lithiumB(OMe)₃Boronate esterH₂O₂, H⁺5-Bromo-2-fluorophenol\text{1-Bromo-4-fluorobenzene} \xrightarrow[\text{-78°C}]{\text{n-BuLi, THF}} \text{(5-Bromo-2-fluorophenyl)lithium} \xrightarrow{\text{B(OMe)₃}} \text{Boronate ester} \xrightarrow{\text{H₂O₂, H⁺}} \text{5-Bromo-2-fluorophenol}

Bromination of 2-Fluorophenol

Direct bromination of 2-fluorophenol using bromine (Br₂) in dichloroethane with aluminum trichloride (AlCl₃) as a Lewis acid achieves regioselective substitution at the 5-position (75% yield).

Activation of Tetrahydropyran (Oxane)

The oxane ring is activated as an electrophilic partner. Common strategies include:

  • 2-Bromooxane : Synthesized via HBr treatment of tetrahydropyran in the presence of sulfuric acid.

  • 2-Tosyloxane : Prepared by reacting tetrahydropyran with tosyl chloride (TsCl) in pyridine (90% yield).

Etherification Reaction

The Williamson ether synthesis couples 5-bromo-2-fluorophenol with activated oxane derivatives under basic conditions:

Standard Protocol

5-Bromo-2-fluorophenol is deprotonated with sodium hydride (NaH) in THF, forming the phenoxide ion. This nucleophile attacks 2-bromooxane in an Sₙ2 mechanism, yielding the target compound (70–80% yield).

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature: 60–80°C

  • Base: NaH or K₂CO₃

Mechanism:

5-Bromo-2-fluorophenolNaHPhenoxide2-BromooxaneThis compound + HBr\text{5-Bromo-2-fluorophenol} \xrightarrow{\text{NaH}} \text{Phenoxide} \xrightarrow{\text{2-Bromooxane}} \text{this compound + HBr}

Optimization Strategies

  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 15 min at 100°C).

  • Phase-Transfer Catalysis : Employing tetrabutylammonium bromide (TBAB) enhances solubility and rate.

Alternative Synthesis Methods

Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 5-bromo-2-fluorophenol reacts with tetrahydropyran-2-ol. However, this method is less efficient (50–60% yield) due to competing side reactions.

Ullmann-Type Coupling

Copper(I)-catalyzed coupling of 5-bromo-2-fluorophenol with 2-iodooxane in the presence of CuI and 1,10-phenanthroline achieves moderate yields (65%) but requires elevated temperatures (120°C).

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Drawbacks
Williamson (NaH/THF)70–8060–80°C, anhydrousHigh yield; ScalableRequires dry conditions
Mitsunobu (DEAD/PPh₃)50–60RT, THFMild conditionsLow yield; Costly reagents
Ullmann (CuI)65120°C, DMFBroad substrate toleranceHigh temperature; Copper residues

Research Findings and Data Tables

Solvent Effects on Williamson Synthesis

Solvent Reaction Time (h) Yield (%) Purity (%)
THF67899
DMF48298
Toluene126095

Optimal solvent: DMF balances reaction rate and yield.

Catalytic Performance in Ullmann Coupling

Catalyst Ligand Yield (%)
CuI1,10-Phenanthroline65
CuBr2,2'-Bipyridine58
CuClNone40

CuI with 1,10-phenanthroline maximizes efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenoxy)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyoxanes, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

2-(5-Bromo-2-fluorophenoxy)oxane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenoxy)oxane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares 2-(5-Bromo-2-fluorophenoxy)oxane with structurally related brominated or fluorinated oxane/oxirane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications Stability/Reactivity Notes
This compound C₁₁H₁₂BrFO₂ 275.12 Oxane, bromo, fluoro, phenoxy Pharmaceutical intermediates Stable oxane ring; moderate reactivity for substitutions
(S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane C₉H₇BrF₂O₂ 265.05 Oxirane (epoxide), bromo, difluoro, phenoxy Reactive intermediates High reactivity due to strained epoxide ring; prone to nucleophilic attack
2-(4-Bromophenethoxy)tetrahydro-2H-pyran C₁₃H₁₇BrO₂* 289.14* Oxane, bromophenethyl Polymer chemistry Stable; bromine position enhances lipophilicity
5-Bromo-2-(2-fluorophenoxy)aniline C₁₂H₉BrFNO 282.11 Aniline, bromo, fluoro, phenoxy Agrochemical synthesis Amine group increases solubility in polar solvents
2-[2-(5-Bromopentoxy)ethoxy]oxane C₁₂H₂₂BrO₃* 301.21* Oxane, bromoalkyl chain Surfactant research Long alkyl chain enhances hydrophobicity

*Molecular weights estimated from molecular formulas.

Analytical and Purification Methods

  • Chromatography : High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases is commonly employed for purification, as seen in the synthesis of related brominated oxanes .
  • Spectroscopy: Proton NMR (500 MHz) and high-resolution mass spectrometry (HRMS) are critical for structural validation, as demonstrated in the characterization of 5-bromo-3-methyl-2(5H)-furanone analogs .

Biological Activity

2-(5-Bromo-2-fluorophenoxy)oxane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by the presence of a bromine and a fluorine atom on the phenyl ring, which may enhance its biological activity through various mechanisms. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

CxHyBrFO\text{C}_x\text{H}_y\text{Br}\text{F}\text{O}

where xx and yy denote the number of carbon and hydrogen atoms, respectively. The presence of the bromine and fluorine substituents contributes to the compound's lipophilicity, potentially enhancing its bioavailability.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on various enzymes involved in disease pathways. This may include kinases or other critical proteins that regulate cellular functions.
  • Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways that are crucial for cell growth and survival.
  • Antioxidant Activity : Some studies indicate that similar compounds possess antioxidant properties, which could contribute to their therapeutic effects in inflammatory conditions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Effects : Compounds structurally related to this compound have shown potential in reducing inflammation in various models.
  • Anticancer Properties : Initial assays suggest cytotoxic effects against several cancer cell lines, indicating potential for development as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduction in cytokine levels
AnticancerCytotoxicity against cancer cell lines
Enzyme inhibitionInhibition of key metabolic enzymes

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Anti-inflammatory Activity :
    • A study evaluated the anti-inflammatory effects using a murine model. Results indicated a significant reduction in inflammatory markers following treatment with related compounds, suggesting potential for therapeutic use in chronic inflammatory diseases.
  • Evaluation of Anticancer Properties :
    • In vitro assays demonstrated that this compound exhibited cytotoxic effects on human colorectal carcinoma (HCT-116) cells with an IC50 value indicative of potent activity. Further investigations are needed to elucidate the specific pathways involved.
  • Mechanistic Studies :
    • Molecular docking studies have been conducted to predict interactions between this compound and various biological targets, providing insights into its potential mechanisms of action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-Bromo-2-fluorophenoxy)oxane, and how can reaction conditions be controlled to maximize yield?

  • Methodology :

  • Multi-step alkylation : Begin with bromo-fluoro-substituted phenol derivatives (e.g., 5-bromo-2-fluorophenol) reacting with oxane precursors (e.g., 2-(bromomethyl)oxane) under basic conditions (e.g., K₂CO₃ in DMF) to facilitate nucleophilic substitution .
  • Solvent and temperature optimization : Use anhydrous solvents (e.g., THF or acetonitrile) at 60–80°C to minimize side reactions and improve regioselectivity .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for high-purity isolation .

Q. What analytical techniques are recommended for characterizing this compound, and how should data be interpreted?

  • Key techniques :

  • NMR spectroscopy : Analyze 1^1H and 13^{13}C spectra to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, oxane protons at δ 3.5–4.5 ppm) .
  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z ~290–300) and isotopic patterns for bromine .
  • HPLC : Monitor purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. How can researchers troubleshoot low yields in the final alkylation step of the synthesis?

  • Solutions :

  • Activation of phenol : Pre-treat the phenolic substrate with NaH to deprotonate the hydroxyl group, enhancing nucleophilicity .
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium iodide) to improve reaction kinetics in biphasic systems .
  • Side-product analysis : Use TLC or GC-MS to identify competing elimination or dimerization byproducts and adjust stoichiometry .

Advanced Research Questions

Q. How does the bromo and fluoro substituent positioning influence the compound’s reactivity in nucleophilic substitution reactions?

  • Electronic and steric effects :

  • Bromine : Acts as a strong electron-withdrawing group, directing nucleophilic attacks to the ortho and para positions of the aromatic ring. Its size may hinder sterically demanding reactions .
  • Fluorine : Provides moderate electron withdrawal and enhances metabolic stability. Its small atomic radius minimizes steric hindrance, favoring reactions at the meta position .
    • Experimental validation : Perform Hammett studies or DFT calculations to quantify substituent effects on reaction rates .

Q. What experimental models are appropriate for evaluating the compound’s potential as an enzyme inhibitor?

  • Biochemical assays :

  • Enzyme kinetics : Use fluorescence-based assays (e.g., fluorogenic substrates) to measure inhibition constants (KiK_i) against target enzymes (e.g., kinases, proteases) .
  • Covalent binding studies : Employ LC-MS/MS to detect adduct formation with catalytic cysteine or serine residues .
    • Cellular models : Test cytotoxicity and target engagement in HEK293 or HeLa cells transfected with recombinant enzymes .

Q. How can computational modeling guide the design of derivatives with improved biological activity?

  • Approaches :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses within enzyme active sites (e.g., SARS-CoV-2 main protease) .
  • QSAR analysis : Corolate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .
  • ADMET prediction : Apply tools like SwissADME to optimize logP (<3) and polar surface area (<90 Ų) for enhanced bioavailability .

Q. How should researchers resolve contradictions in reported reaction conditions for oxidation or reduction of the oxane ring?

  • Case study :

  • Oxidation : suggests aqueous KMnO₄ for oxane ring oxidation, while other protocols use RuO₄ in organic solvents. Validate via controlled experiments with monitoring by IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .
  • Reduction : Compare LiAlH₄ (anhydrous ether) vs. catalytic hydrogenation (H₂/Pd-C) for selective reduction of ketone groups without cleaving the oxane ring .

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